molecular formula C19H17NO5 B2916372 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448137-60-7

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2916372
CAS No.: 1448137-60-7
M. Wt: 339.347
InChI Key: DRLNAPLHOWNTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzofuran and benzo[d][1,3]dioxole moieties, followed by their coupling . The exact synthetic route would depend on the specific substitution pattern and functional groups present in the final compound.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran and benzo[d][1,3]dioxole moieties, along with a carboxamide group . The exact structure would depend on the position of these groups within the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzofuran, benzo[d][1,3]dioxole, and carboxamide groups . These groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and hydrolysis, among others.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran and benzo[d][1,3]dioxole moieties could potentially impact its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • Research on related compounds includes the synthesis and evaluation of benzofuran derivatives for their biological activities. For instance, benzofuran hydrazones have been synthesized and evaluated for antioxidant, photoprotective, and antiproliferative activities, suggesting a potential multifunctional role in the treatment of neoplastic diseases due to their high antiproliferative activity correlated with good antioxidant properties (Baldisserotto et al., 2018).

Antiproliferative and Antioxidative Potential

  • Novel benzimidazole/benzothiazole-2-carboxamides have been synthesized, showing significant antiproliferative activity against human cancer cells and antioxidative capacity. This highlights the potential of benzofuran-related compounds in developing antioxidants and antiproliferative agents (Cindrić et al., 2019).

Microwave-assisted Synthesis

  • Microwave-assisted synthesis methods have been developed for benzofuran-2-carboxamide derivatives, emphasizing the efficient and practical approach to synthesizing biologically significant compounds. This method can be used in drug discovery campaigns for identifying biologically active compounds (Vincetti et al., 2016).

Structural Characterisation and Biological Activity

  • The synthesis and characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been reported, with some exhibiting cytotoxic effects on breast cancer cell lines. This study suggests the importance of structural characterization in understanding the biological activities of benzofuran derivatives (Kelly et al., 2007).

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c21-14(17-9-12-3-1-2-4-15(12)25-17)7-8-20-19(22)13-5-6-16-18(10-13)24-11-23-16/h1-6,9-10,14,21H,7-8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLNAPLHOWNTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.